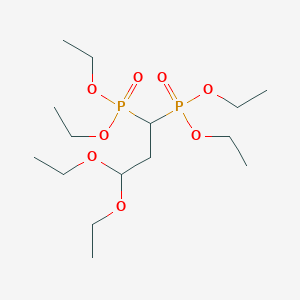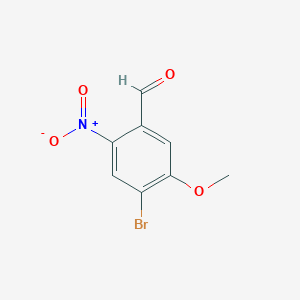
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene
Overview
Description
“4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene” is a chemical compound with the molecular formula C15H15FO2 . It has a molecular weight of 246.28 . The IUPAC name for this compound is 1-(benzyloxy)-4-ethoxy-2-fluorobenzene .
Molecular Structure Analysis
The molecular structure of “4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene” can be represented by the InChI code: 1S/C15H15FO2/c1-2-17-13-8-9-15(14(16)10-13)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 .Scientific Research Applications
Chemical Synthesis and Intermediate Applications
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene serves as a versatile intermediate in the synthesis of complex organic compounds. A notable application is its role in the synthesis of fluorinated biphenyl derivatives, which are key intermediates in the manufacture of pharmaceuticals and agrochemicals. For instance, 2-Fluoro-4-bromobiphenyl, a compound closely related to 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene, has been identified as a crucial intermediate for the production of flurbiprofen, a non-steroidal anti-inflammatory drug. The development of practical synthesis methods for such intermediates is crucial for industrial applications, highlighting the importance of compounds like 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene in pharmaceutical synthesis (Qiu et al., 2009).
Environmental and Biological Research
In environmental and biological contexts, compounds structurally similar to 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene, such as benzene and its derivatives, are extensively studied for their interactions and effects. For instance, research on benzene metabolites focuses on understanding their toxicological impact on human health and the environment. Such studies are crucial for assessing the risks associated with exposure to benzene-related compounds and for developing strategies to mitigate these risks. The metabolism of benzene and its derivatives in biological systems is a subject of significant research interest, given the potential health implications of exposure to these compounds (Atkinson, 2009).
Advanced Materials Development
Research on benzene derivatives, including compounds like 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene, contributes to the development of advanced materials. For example, phthalocyanine and naphthalocyanine derivatives, which share structural similarities with benzene-based compounds, are studied for their corrosion inhibition properties. These compounds form strong chelating complexes with metallic atoms, making them effective anticorrosive agents for metal/electrolyte systems. The insights gained from studying such compounds are invaluable for the development of new materials with enhanced durability and performance in industrial applications (Verma et al., 2021).
properties
IUPAC Name |
4-ethoxy-2-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-2-17-13-8-9-15(14(16)10-13)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJMMRPFUUHTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265565 | |
| Record name | 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene | |
CAS RN |
1196486-65-3 | |
| Record name | 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196486-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3220396.png)




![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B3220426.png)
![5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3220432.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine](/img/structure/B3220475.png)

